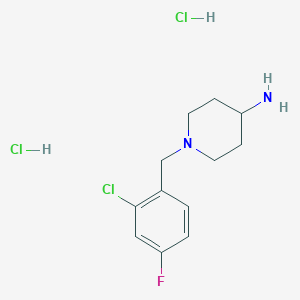

1-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride

Description

1-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride (CAS No. 1286265-33-5) is a piperidine derivative characterized by a benzyl group substituted with chlorine (Cl) at the 2-position and fluorine (F) at the 4-position. As a dihydrochloride salt, it is commonly utilized in pharmaceutical research and industrial applications. The compound is supplied as an industrial-grade material with 99% purity, packaged in 25 kg cardboard drums, and complies with REACH and ISO standards . Its molecular structure combines a lipophilic aromatic moiety with a basic piperidine amine, making it a versatile intermediate in medicinal chemistry, particularly for targeting ion channels or receptors where electronic and steric properties are critical.

Properties

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClFN2.2ClH/c13-12-7-10(14)2-1-9(12)8-16-5-3-11(15)4-6-16;;/h1-2,7,11H,3-6,8,15H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWYFZWJYSHHKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=C(C=C(C=C2)F)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl3FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with piperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzyl chloride group (C-Cl bond) enables nucleophilic substitution. Common reagents include:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| SN2 Displacement | Sodium hydroxide (NaOH), ethanol, reflux | Substituted benzyl derivatives |

| Amine-Mediated Alkylation | Piperidine derivatives in polar aprotic solvents | Secondary/tertiary amine adducts |

The electron-withdrawing fluorine atom at the para position directs nucleophilic attack to the ortho position of the benzyl chloride.

Amine Reactivity

The primary amine on the piperidine ring participates in:

Acylation

| Acylating Agent | Conditions | Product |

|---|---|---|

| Acetyl chloride | Dichloromethane, room temperature | N-acetylpiperidine derivative |

| Benzoyl chloride | Triethylamine, reflux | N-benzoylated compound |

Reductive Amination

Formaldehyde and sodium cyanoborohydride yield N-methylpiperidine derivatives under mild acidic conditions.

Oxidation Pathways

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, heat | Chlorofluorobenzoic acid |

| Ozone (O₃) | Followed by Zn/H₂O | Cleavage to aldehyde fragments |

Reduction Pathways

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Anhydrous ether | Dehalogenated benzylpiperidine |

| H₂/Pd-C | Ethanol, 50°C | Saturated piperidine ring |

Salt-Formation Dynamics

The dihydrochloride salt enhances solubility in polar solvents (e.g., water, methanol) but may limit reactivity in non-polar environments. Neutralization with NaOH releases the free base, increasing lipophilicity .

Stability Under Various Conditions

-

Thermal Stability : Decomposes above 200°C, releasing HCl gas.

-

pH Sensitivity : Stable in acidic conditions (pH 2–4); undergoes hydrolysis at pH > 8.

Comparative Reactivity of Structural Analogues

| Compound | Reactivity Profile |

|---|---|

| 1-(3-Chloro-4-fluorobenzyl)piperidin-4-amine | Lower electrophilicity at benzyl carbon due to meta-chloro orientation |

| 1-(4-Fluorobenzyl)piperidin-4-amine | Absence of chloro substituent reduces substitution reactivity |

Scientific Research Applications

Pharmacological Applications

-

Antidepressant Activity

- Studies indicate that compounds similar to 1-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Research has shown that these compounds can enhance mood and alleviate symptoms of depression in preclinical models .

-

Antipsychotic Potential

- The compound's structural characteristics suggest potential antipsychotic properties. It may act on dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders. Investigations into its receptor binding affinity reveal promising results in modulating dopaminergic activity .

- Neuroprotective Effects

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antidepressant | Modulation of serotonin/norepinephrine | |

| Antipsychotic | Dopamine receptor modulation | |

| Neuroprotective | Reduces oxidative stress |

- Antidepressant Efficacy Study

- Neuroprotection Against Oxidative Stress

- Dopaminergic Activity Assessment

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Electron-withdrawing groups (Cl, F, CF₃) enhance electrophilicity and may improve binding to targets like ion channels . For example, the 2-Cl,4-F substitution in the target compound likely increases receptor affinity compared to the 4-Cl analog . Electron-donating groups (OCH₃) in the 2,6-dimethoxy derivative (323.3 g/mol) increase solubility but reduce membrane permeability .

Molecular Weight and Lipophilicity :

Biological Activity

1-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including interaction with various receptors, synthesis methods, and relevant case studies.

- Molecular Formula : C12H18Cl3FN

- Molecular Weight : 315.64 g/mol

- CAS Number : 1349717-01-6

- Appearance : White solid, soluble in water

This compound features a piperidine ring with a chlorofluorobenzyl substituent, which contributes to its unique reactivity profile and biological interactions.

Biological Activity Overview

This compound has been investigated for various biological activities, particularly in the context of neuropharmacology and antimalarial drug development.

Receptor Interactions

Preliminary studies indicate that this compound may interact with serotonin and dopamine receptors, suggesting potential implications for mood disorders and neuropharmacological applications. The binding affinity to these receptors is crucial for understanding its therapeutic potential.

Synthesis and Reactivity

The synthesis of this compound typically involves multiple steps requiring careful control of reaction conditions to optimize yield and purity. The compound undergoes nucleophilic substitutions and reactions characteristic of amines and halogens, which are essential for its reactivity in biological systems.

Antimalarial Activity

Recent investigations have highlighted the potential of this compound in antimalarial drug development. In vitro studies demonstrated significant activity against Plasmodium falciparum, the parasite responsible for malaria. The compound showed promising results in inhibiting parasite growth, indicating its potential as a lead candidate for further development.

Neuropharmacological Studies

Research has focused on the interaction of this compound with neurotransmitter systems. A study evaluated its effects on dopaminergic signaling pathways, revealing that it may enhance dopamine receptor activity. This effect could be beneficial in treating conditions such as depression or schizophrenia, where dopaminergic dysregulation is a concern.

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| 1-(4-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride | 1286273-37-7 | Different substitution pattern on the benzyl group |

| N-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride | 1349717-01-6 | Variation in amine configuration |

| 1-(3-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride | 22396269 | Different chlorination position on the benzene ring |

These compounds differ primarily in their substitution patterns on the benzene ring or the configuration of the amine group, significantly influencing their biological activity and pharmacological properties.

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride?

The synthesis typically involves nucleophilic substitution between 2-chloro-4-fluorobenzyl bromide and piperidin-4-amine under basic conditions (e.g., triethylamine or pyridine) to form the free base. Subsequent treatment with hydrochloric acid yields the dihydrochloride salt, enhancing solubility and stability . Key steps include:

- Benzylation : Reacting piperidin-4-amine with the benzyl halide in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.

- Salt formation : Adding concentrated HCl to precipitate the dihydrochloride form.

Yield optimization may require pH control, inert atmospheres, and purification via recrystallization .

Q. How is the compound structurally characterized in academic research?

Common techniques include:

- NMR spectroscopy : To confirm substitution patterns (e.g., benzyl group position, piperidine ring conformation).

- Mass spectrometry (MS) : For molecular weight verification (e.g., ESI-MS to confirm [M+H]⁺ or [M+2H]²⁺ ions).

- HPLC : To assess purity (>95% is typical for research-grade material) .

- Elemental analysis : Validates stoichiometry of the dihydrochloride salt .

Q. What analytical methods are used to determine purity and stability?

- Reverse-phase HPLC : With UV detection (λ = 254 nm) and a C18 column; mobile phase often includes acetonitrile/water with 0.1% trifluoroacetic acid .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability and decomposition points.

- Karl Fischer titration : Measures residual water content, critical for hygroscopic salts .

Q. What biological targets are associated with this compound?

Piperidin-4-amine derivatives often target amine-binding receptors (e.g., histamine H3, serotonin, or dopamine receptors) due to their structural similarity to endogenous ligands. Preliminary assays may include:

- Radioligand binding assays : To screen for receptor affinity.

- Functional cell-based assays (e.g., cAMP modulation for GPCR activity) .

Q. How should the compound be stored to maintain stability?

Store as a lyophilized powder at –20°C in airtight, light-protected containers. For solutions, use anhydrous DMSO or water (pH adjusted to 3–4 with HCl) and avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Dose-response studies : Establish EC50/IC50 values across multiple assays to differentiate target-specific effects from off-target interactions.

- Metabolic stability assays : Use liver microsomes to assess if discrepancies arise from rapid degradation .

- Structural analogs comparison : Test derivatives (e.g., varying halogen substituents) to isolate structure-activity relationships (SAR) .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Flow chemistry : Reduces side reactions by maintaining precise temperature and mixing control.

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may improve benzylation efficiency.

- In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy ensures intermediate quality .

Q. How does the dihydrochloride form influence pharmacokinetic properties?

Q. What in vitro models are suitable for evaluating toxicity?

- Hepatotoxicity : Primary hepatocytes or HepG2 cells exposed to the compound (0.1–100 µM) for 24–72 hours, followed by LDH or MTT assays.

- Cardiotoxicity : hERG channel inhibition assays using patch-clamp electrophysiology .

Q. How can researchers validate target engagement in complex biological systems?

- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with target proteins.

- Cryo-EM or X-ray crystallography : Resolve compound-receptor binding modes at atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.